Otophylloside B 4'''-O-alpha-L-cymaropyranoside

概要

説明

Otophylloside B 4’‘’-O-alpha-L-cymaropyranoside is a natural compound, one of the main components isolated from the Alpine Tea family Otophyllostylis japonicus . It is a white crystalline solid with a molecular formula of C56H90O19 and a molar mass of 1067.32 g/mol . This compound is known for its solubility in water and organic solvents such as methanol, ethanol, and dimethyl sulfoxide . It has garnered attention for its potential pharmacological applications, including anti-cancer, anti-virus, and anti-oxidation effects .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Otophylloside B 4’‘’-O-alpha-L-cymaropyranoside typically involves the extraction of plant material from Otophyllostylis japonicus . The process includes several separation and purification techniques such as extraction, column chromatography, and thin layer chromatography .

Industrial Production Methods: While specific industrial production methods are not detailed, the general approach involves large-scale extraction and purification processes to isolate the compound from plant sources .

化学反応の分析

Types of Reactions: Otophylloside B 4’‘’-O-alpha-L-cymaropyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: The compound reacts with common reagents under standard laboratory conditions. For instance, oxidation reactions may involve reagents like potassium permanganate or hydrogen peroxide, while reduction reactions might use sodium borohydride or lithium aluminum hydride .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction could produce reduced forms of the compound .

科学的研究の応用

Chemistry

In the field of chemistry, Otophylloside B 4'''-O-alpha-L-cymaropyranoside is utilized as a reference compound in chromatographic studies. It serves as a standard for the synthesis of other complex molecules, facilitating the development of new chemical entities with potential therapeutic effects.

Biology

Biologically, this compound exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for cancer research. Studies have shown that it can inhibit specific cellular pathways leading to apoptosis (programmed cell death) in malignant cells .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study conducted on breast cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent increase in apoptotic markers, suggesting its potential as an anti-cancer agent.

Medicine

Research into the medicinal applications of this compound is ongoing, particularly regarding its anti-inflammatory and anti-cancer properties. Preliminary findings suggest that it may play a role in modulating immune responses and reducing inflammation .

Table 2: Summary of Medicinal Applications

| Application | Findings |

|---|---|

| Anti-Cancer | Induces apoptosis in cancer cell lines |

| Anti-Inflammatory | Modulates inflammatory cytokine production |

| Immune Modulation | Potentially enhances immune response |

作用機序

The mechanism by which Otophylloside B 4’‘’-O-alpha-L-cymaropyranoside exerts its effects involves multiple molecular targets and pathways. It interacts with cellular components to inhibit cancer cell proliferation, reduce viral replication, and mitigate oxidative stress . The exact molecular pathways are still under investigation, but it is believed to modulate key signaling pathways involved in these processes .

類似化合物との比較

Otophylloside B 4’‘’-O-alpha-L-cymaropyranoside can be compared with other similar compounds in terms of structure and biological activity. Some similar compounds include:

Otophylloside A: Another compound isolated from the same plant family with similar biological activities.

Otophylloside C: Known for its anti-cancer properties, it shares structural similarities with Otophylloside B 4’‘’-O-alpha-L-cymaropyranoside.

Otophylloside D: Exhibits anti-viral and anti-oxidation effects, making it comparable in terms of pharmacological potential.

Otophylloside B 4’‘’-O-alpha-L-cymaropyranoside stands out due to its unique combination of biological activities and its potential for diverse scientific applications .

生物活性

Introduction

Otophylloside B 4'''-O-alpha-L-cymaropyranoside is a natural compound derived from plant sources, known for its potential medicinal properties. This article reviews its biological activity, focusing on its anticancer effects, antioxidant properties, and neuroprotective capabilities. The information is synthesized from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is classified as a glycoside, characterized by the presence of an alpha-L-cymaropyranoside moiety. Its molecular structure contributes to its biological activities, particularly in interactions with cellular pathways.

Key Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₂₄O₉ |

| Molecular Weight | 384.37 g/mol |

| CAS Number | 171422-82-5 |

| Source | Extracted from various plant species |

Anticancer Effects

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in the G1 phase, preventing cancer cell division.

- Apoptosis Induction : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

Case Study: In Vitro Effects on Cancer Cell Lines

A study evaluated the effects of Otophylloside B on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Inhibition of cell proliferation |

Antioxidant Properties

Otophylloside B also exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress. This property contributes to its potential in anti-aging therapies and neuroprotection.

Mechanisms of Antioxidant Action

- Free Radical Scavenging : The compound effectively neutralizes free radicals, reducing cellular damage.

- Enhancement of Antioxidant Enzymes : It upregulates the expression of endogenous antioxidants such as superoxide dismutase (SOD) and catalase.

Neuroprotective Effects

The neuroprotective potential of Otophylloside B has been explored in models of neurodegenerative diseases. The compound appears to mitigate neuronal damage associated with oxidative stress and inflammation.

Research Findings

In experiments using C. elegans as a model organism for neurodegeneration:

- Lifespan Extension : Otophylloside B extended the lifespan of C. elegans under oxidative stress conditions.

- Reduction in Neurodegeneration Markers : The compound decreased the accumulation of amyloid-beta plaques, a hallmark of Alzheimer's disease.

Summary of Biological Activities

特性

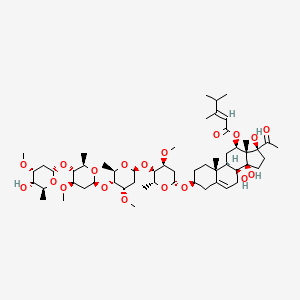

IUPAC Name |

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H90O19/c1-28(2)29(3)21-43(58)72-42-27-41-52(9)17-16-36(22-35(52)15-18-55(41,61)56(62)20-19-54(60,34(8)57)53(42,56)10)71-44-24-38(64-12)49(31(5)68-44)74-46-26-40(66-14)51(33(7)70-46)75-47-25-39(65-13)50(32(6)69-47)73-45-23-37(63-11)48(59)30(4)67-45/h15,21,28,30-33,36-42,44-51,59-62H,16-20,22-27H2,1-14H3/b29-21+/t30-,31+,32+,33+,36-,37+,38-,39+,40-,41+,42+,44-,45-,46-,47-,48-,49+,50+,51+,52-,53+,54+,55-,56+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDOHRCAEPBFBO-ZIIVSZOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4[C@H](O[C@H](C[C@@H]4OC)O[C@H]5CC[C@@]6([C@H]7C[C@H]([C@@]8([C@@](CC[C@@]8([C@@]7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H90O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1067.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。